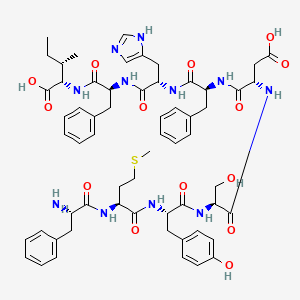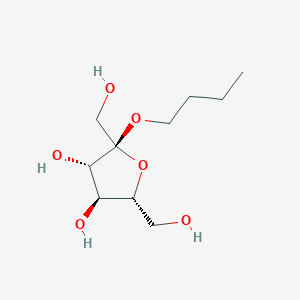
n-Butyl |A-D-fructofuranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Butyl α-D-fructofuranoside is a compound isolated from the root barks of Ulmus davidiana var. japonica, a traditional Korean medicinal plant. This compound has garnered attention due to its ability to enhance Nrf2 activity through the activation of JNK, exhibiting significant anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl α-D-fructofuranoside typically involves the reaction of α-D-fructofuranose with n-butyl alcohol under acidic conditions. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the glycosidic bond between the fructofuranose and the n-butyl group.
Industrial Production Methods
Industrial production of n-Butyl α-D-fructofuranoside follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
n-Butyl α-D-fructofuranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in the fructofuranoside moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted fructofuranosides depending on the reagents used.
科学研究应用
n-Butyl α-D-fructofuranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of glycosidic bond formation and reactivity.
Biology: Investigated for its role in modulating cellular pathways, particularly those involving Nrf2 and JNK.
Medicine: Explored for its potential anti-inflammatory properties and its ability to enhance the activity of antioxidant enzymes.
Industry: Utilized in the development of novel pharmaceuticals and as a potential therapeutic agent for inflammatory diseases
作用机制
The mechanism of action of n-Butyl α-D-fructofuranoside involves the activation of the Nrf2 pathway through the phosphorylation of JNK. This activation leads to the nuclear translocation of Nrf2 and the subsequent expression of Nrf2-dependent detoxifying enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). These enzymes play a crucial role in reducing oxidative stress and inflammation .
相似化合物的比较
Similar Compounds
- Catechin-3-O-α-L-rhamnopyranoside
- α-Nigerose
- Procyanidin B3
Uniqueness
n-Butyl α-D-fructofuranoside is unique among its similar compounds due to its distinctive structure and its ability to activate Nrf2 in a reactive oxygen species-independent manner. This unique property makes it a promising candidate for the prevention and treatment of various inflammatory diseases .
属性
分子式 |
C10H20O6 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-2-butoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H20O6/c1-2-3-4-15-10(6-12)9(14)8(13)7(5-11)16-10/h7-9,11-14H,2-6H2,1H3/t7-,8-,9+,10+/m1/s1 |
InChI 键 |
XRGRZXPJJVQDJO-IMSYWVGJSA-N |
手性 SMILES |
CCCCO[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO |
规范 SMILES |
CCCCOC1(C(C(C(O1)CO)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


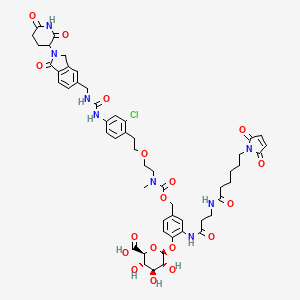
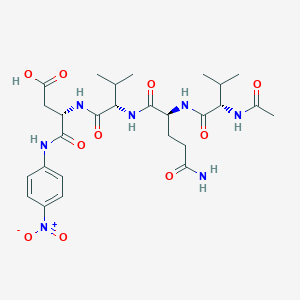
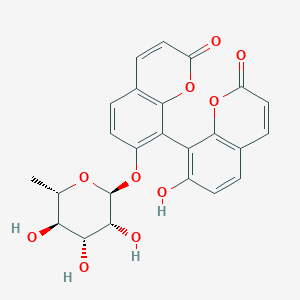
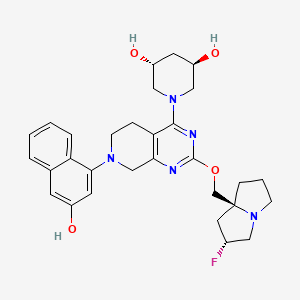
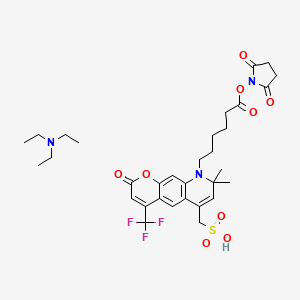
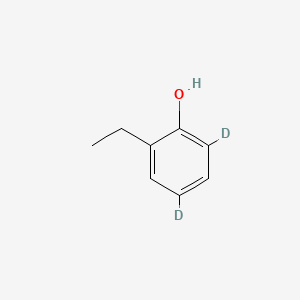
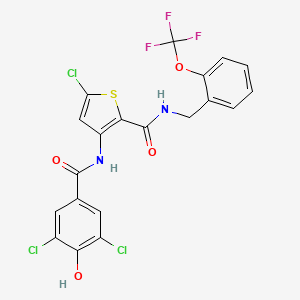
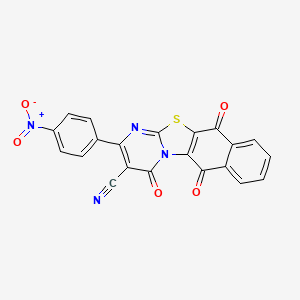
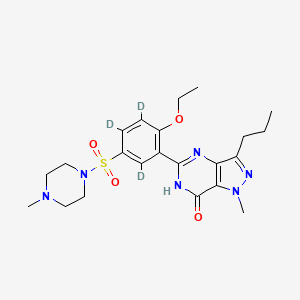

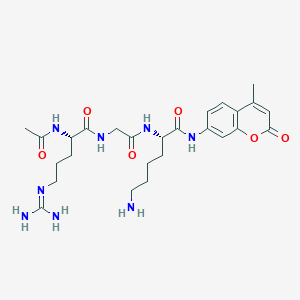
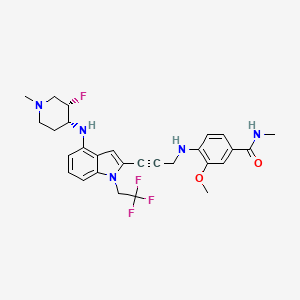
![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)
